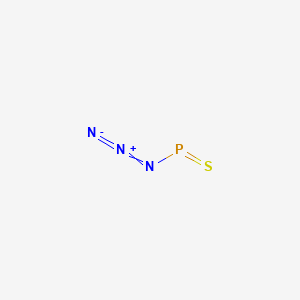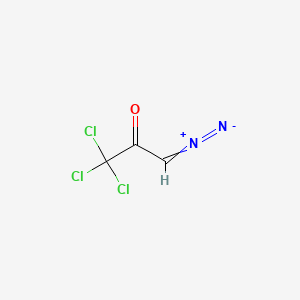
2-Ethyl-1,3-propanediol carbamate methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-propanediol carbamate methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-propanediol carbamate methylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.
Applications De Recherche Scientifique
2-Ethyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anticonvulsant or anxiolytic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol carbamate: Similar in structure but with different substituents.
2-Butyl-1,3-propanediol carbamate: Another related compound with distinct properties.
Uniqueness
2-Ethyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
25384-61-6 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(carbamoyloxymethyl)butyl N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-3-6(4-13-7(9)11)5-14-8(12)10-2/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12) |
Clé InChI |
QGOXHXFKOTUXNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)N)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
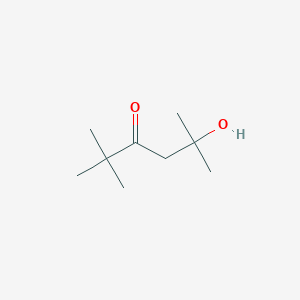
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
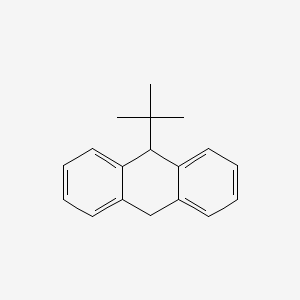


![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)
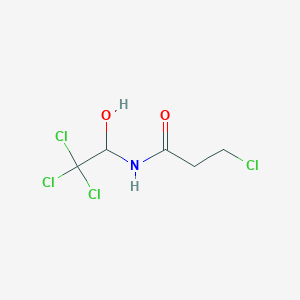
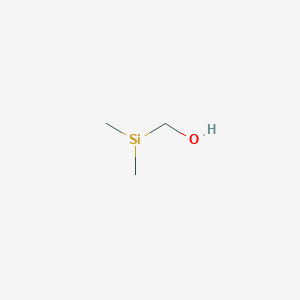
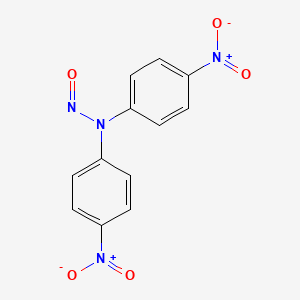
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
